3-(2-(3-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide
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Description
The compound is a complex organic molecule that likely contains a benzofuran core, which is a type of aromatic compound . It also seems to have methoxyphenoxy and acetamido functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including functionalizing deboronation of alkyl boronic esters .Scientific Research Applications
Synthesis and Characterization
- This compound is synthesized through various chemical reactions and characterized using spectroscopic methods. Talupur et al. (2021) synthesized similar compounds by condensing different intermediates, characterized by IR, NMR, Mass, and elemental analysis, and subjected them to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- The antimicrobial properties of similar compounds have been evaluated. For example, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and related compounds, assessing their analgesic and anti-inflammatory activities as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies
- Some related compounds have been investigated for their cytotoxic activity against cancer cells. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Inhibition of Acetylcholinesterase
- Ismail et al. (2012) synthesized thiophene derivatives, including compounds with structures similar to 3-(2-(3-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide, and evaluated them as acetylcholinesterase inhibitors, finding some more potent than reference drugs (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).
Antioxidant Potential
- A study by Yancheva et al. (2020) conducted on capsaicin analogues, which have structural similarities, focused on their ability to act as antioxidants, exploring the stability of various radicals and potential mechanisms of antioxidant action (Yancheva, Stoyanov, Anichina, Nikolova, Velcheva, & Stamboliyska, 2020).
Properties
IUPAC Name |
3-[[2-(3-methoxyphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-17-10-7-11-18(14-17)30-15-21(27)26-22-19-12-5-6-13-20(19)31-23(22)24(28)25-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXDKDAQQJVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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